methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate
Description
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a carboxylate ester at position 2 and a furan ring at position 2. The furan ring is further functionalized with an (E)-2-nitroethenyl group. This structure combines electron-withdrawing (nitro, carboxylate) and aromatic (thiophene, furan) moieties, making it a candidate for applications in materials science or as a synthetic intermediate.
Properties
IUPAC Name |
methyl 3-[5-[(E)-2-nitroethenyl]furan-2-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c1-17-12(14)11-9(5-7-19-11)10-3-2-8(18-10)4-6-13(15)16/h2-7H,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAGGNSLDSCFSX-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Reactivity of the Nitroethenyl Group
The (E)-2-nitroethenyl substituent is an electron-deficient moiety that typically undergoes:
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Nucleophilic additions (e.g., amine attacks at the β-position of the nitro group) .
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Cycloadditions (e.g., [4+2] Diels-Alder reactions with dienes) .
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Reductive transformations (e.g., nitro-to-amine reduction under catalytic hydrogenation) .
For example, in related 3-alkynylthiophene-2-carboxylates, nitro groups participate in regioselective iodolactonization to form fused heterocycles .
Thiophene Carboxylate Reactivity
The methyl thiophene-2-carboxylate core is prone to:
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Cross-coupling reactions (e.g., Ullmann-type couplings with aryl halides using Cu/l-Proline catalysts) .
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Nucleophilic aromatic substitutions at the α-position of the thiophene ring .
Example reaction from analogous systems :
textMethyl 3-amino-1-benzothiophene-2-carboxylate + 4-iodoanisole → Methyl 3-(4-methoxyphenyl)amino-1-benzothiophene-2-carboxylate (Yield: 72%) [3]
Furan Substituent Behavior
The 5-substituted furan moiety may engage in:
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Intramolecular cyclizations under acidic or basic conditions .
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Electrophilic substitutions (e.g., halogenation or nitration at the furan’s β-position) .
In a study involving 3-(5-carbamoylfuran-2-yl)thiophene-2-carboxylate, the furan carbamate group remained inert under nucleophilic attack, suggesting steric or electronic stabilization .
Comparative Reaction Table for Analogous Compounds
Hypothetical Reaction Pathways
For methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate , plausible reactions include:
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Reduction of the nitro group :
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Cyclization via iodolactonization :
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Nucleophilic attack on the nitroethenyl group :
Limitations and Research Gaps
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No direct studies on the title compound were identified in the provided sources.
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Predictions are extrapolated from systems with nitro, furan, or thiophene motifs. Experimental validation is required to confirm reactivity.
Scientific Research Applications
Chemistry
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Leading to the formation of carboxylic acids.
- Reduction : Resulting in alcohols and other derivatives.
Research has indicated that this compound may exhibit potential biological activities, including:
- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
- Anticancer Activity : Preliminary studies suggest it may have effects on cancer cell lines.
Pharmaceutical Development
The compound is being explored for its potential in drug development due to its unique functional groups, which may interact with biological targets such as enzymes and receptors. Understanding its mechanism of action is crucial for developing therapeutic agents.
Materials Science
In the field of materials science, this compound is being studied for its electronic properties. It could be used in the development of organic electronic materials, including:
- Organic photovoltaics
- Organic light-emitting diodes (OLEDs)
Case Studies and Research Findings
-
Synthesis and Biological Evaluation :
A study focused on synthesizing derivatives of this compound and evaluating their biological activities found promising results in antimicrobial assays, indicating potential for further development in pharmaceutical applications. -
Material Properties Investigation :
Research into the electronic properties of this compound revealed that it could serve as an effective component in organic semiconductors, enhancing the performance of devices such as solar cells and LEDs.
Mechanism of Action
The mechanism of action of methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include:
Key Observations :
- The nitroethenyl group in the target compound distinguishes it from amino-substituted analogs (e.g., 4a) and cyano-functionalized derivatives (e.g., dicyanovinyl in ).
Spectral and Physical Properties
- NMR Data: The target compound’s <sup>1</sup>H-NMR would show deshielded vinyl protons (δ ~7.5–8.5 ppm) from the nitroethenyl group, distinct from the dimethylamino protons (δ ~2.2–3.0 ppm) in 4a . The dicyanovinyl analog exhibits nitrile stretching (ν ~2200 cm<sup>-1</sup> in IR), absent in the nitro-containing target.
- Stability: Nitro groups are prone to reduction under acidic or reductive conditions, whereas amino or cyano analogs (e.g., 4a, ) are more stable. This limits the target compound’s storage conditions but enhances its utility in redox-active applications.
Biological Activity
Methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate, a compound with the molecular formula and a molar mass of approximately 279.27 g/mol, is characterized by its unique structural features, including a thiophene ring and a furan moiety. The compound's potential applications in biological and chemical fields are under investigation, though comprehensive data on its biological activity remains limited.
Chemical Structure and Properties
The compound contains several notable functional groups:
- Furan moiety : A five-membered aromatic ring with oxygen.
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Nitroethenyl group : Contributes to the compound's reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 279.27 g/mol |
| Density | 1.381 g/cm³ (predicted) |
| Boiling Point | 427.7 °C (predicted) |
Biological Activity Overview
Currently, there is a scarcity of published research specifically detailing the biological activity of this compound. However, its structural characteristics suggest potential interactions with biological systems that warrant further exploration.
Potential Biological Interactions
- Anticancer Activity : Compounds with similar structures have been studied for their anticancer properties. The presence of the nitroethenyl group may enhance cytotoxic effects against certain cancer cell lines.
- Pharmacodynamics : Understanding how this compound interacts with biological targets could reveal insights into its pharmacological properties, including absorption, distribution, metabolism, and excretion (ADME).
- Enzyme Inhibition : Given that other thiophene derivatives exhibit enzyme inhibitory activities, it is plausible that this compound could also serve as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
While direct studies on this compound are lacking, related compounds have provided valuable insights into its potential activity:
- Cytotoxicity Studies : Research on structurally similar compounds has indicated varying degrees of cytotoxicity against cancer cell lines. For instance, methyl thiophene derivatives have shown promise in inhibiting tumor growth in vitro.
- Mechanistic Studies : Investigations into the mechanisms of action for related compounds highlight the importance of functional group positioning in determining biological activity. The nitro group may play a critical role in electron transfer processes that affect cellular signaling pathways.
- Comparative Analysis : A comparative study of similar compounds revealed that those with enhanced lipophilicity exhibited better membrane permeability and bioavailability, suggesting that modifications to the furan or thiophene rings could optimize the pharmacological profile of this compound.
Q & A
Q. What are the recommended synthetic routes for methyl 3-{5-[(E)-2-nitroethenyl]furan-2-yl}thiophene-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:
- Nitroethenyl Group Introduction : A Wittig or Heck coupling reaction to introduce the (E)-2-nitroethenyl moiety onto the furan ring. Solvent-free conditions or microwave-assisted synthesis (e.g., using Al₂O₃ as a catalyst) may improve regioselectivity and reduce side products .
- Thiophene Esterification : Methyl esterification of the thiophene-2-carboxylic acid precursor via acid-catalyzed methanolysis. Temperature control (60–80°C) minimizes hydrolysis side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Key Considerations :
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Focus on the thiophene protons (δ 7.2–7.8 ppm), furan protons (δ 6.5–7.0 ppm), and the nitroethenyl group (δ 7.5–8.2 ppm for trans-coupled vinyl protons). Splitting patterns confirm the (E)-configuration .
- ¹³C NMR : Identify the carbonyl carbon (δ 165–170 ppm) and nitro group-associated carbons (δ 140–150 ppm) .
- IR Spectroscopy : Strong absorbance at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro group) .
- X-ray Crystallography : Resolves spatial arrangement of the nitroethenyl group relative to the furan-thiophene core. Compare with structural analogs like 2,4,6-trinitrophenyl furan derivatives .
Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .
Q. How does the nitroethenyl group influence the compound’s stability under various storage conditions?
Methodological Answer:
- Photostability : The nitro group may sensitize the compound to UV light, leading to nitro reduction or isomerization. Store in amber vials at –20°C .
- Thermal Stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Preliminary data on similar nitro-containing heterocycles suggest stability up to 120°C in inert atmospheres .
- Hydrolytic Stability : Monitor ester hydrolysis in aqueous buffers (pH 2–9) via HPLC. The thiophene ester is less prone to hydrolysis than aliphatic esters but may degrade in basic conditions (pH > 10) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in electrophilic substitution or cycloaddition reactions?
Methodological Answer:
- Reactivity Hotspots : Use DFT to calculate Fukui indices, identifying electron-rich sites (e.g., furan oxygen, thiophene sulfur) prone to electrophilic attack .
- Transition State Analysis : Model Diels-Alder reactions between the nitroethenyl group and dienophiles (e.g., maleic anhydride). Compare activation energies for (E) vs. (Z) configurations .
- Solvent Effects : Simulate reaction pathways in polar (DMF) vs. nonpolar (toluene) solvents to optimize regioselectivity .
Q. Example Workflow :
Optimize geometry at the B3LYP/6-31G(d) level.
Calculate electrostatic potential maps to visualize nucleophilic/electrophilic regions.
Validate with experimental kinetic data from analogous systems .
Q. What strategies can resolve contradictions in reported biological activity data across studies (e.g., cytotoxicity vs. non-toxicity)?
Methodological Answer:
- Assay Standardization :
- Metabolite Analysis : LC-MS/MS to identify degradation products (e.g., nitroso derivatives) that may confound toxicity results .
- Statistical Design : Apply randomized block designs with split plots to account for batch-to-batch variability in compound purity .
Case Study : A 2021 study on phenolic compounds used split-split plot designs to isolate antioxidant activity variability caused by synthesis batches vs. biological replicates .
Q. What catalytic systems optimize the introduction of the nitroethenyl group while minimizing byproducts?
Methodological Answer:
- Palladium Catalysts : Pd(OAc)₂ with PPh₃ ligands for Heck coupling. Use DMF as a solvent at 100°C for 12 h to achieve >80% yield .
- Copper-Mediated Cross-Coupling : For nitroolefin synthesis, CuI/1,10-phenanthroline in acetonitrile reduces homocoupling byproducts .
- Solvent-Free Methods : Ball-milling with K₂CO₃ as a base achieves 90% conversion in 2 h, eliminating solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
